molecular formula C21H24N4O B8687957 2-(1-Cyclopentylpiperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine CAS No. 832734-48-2

2-(1-Cyclopentylpiperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine

Cat. No. B8687957
CAS RN: 832734-48-2
M. Wt: 348.4 g/mol
InChI Key: QLOYQRHNLOVVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Cyclopentylpiperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Cyclopentylpiperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Cyclopentylpiperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

832734-48-2

Product Name

2-(1-Cyclopentylpiperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

4-[2-(1-cyclopentylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C21H24N4O/c22-13-16-5-7-17(8-6-16)18-14-23-21(24-15-18)26-20-9-11-25(12-10-20)19-3-1-2-4-19/h5-8,14-15,19-20H,1-4,9-12H2

InChI Key

QLOYQRHNLOVVHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentanone (0.022 mol) and 0.3 N zinc chloride-sodium borocyanide solution (0.55 ml) were added to a methanol solution (3.0 ml) of 2-(piperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine (46 mg, 0.16 mmol), and stirred at room temperature for 14 hours. The reaction mixture was concentrated under reduced pressure, and the residue was extracted with chloroform. The organic layer was washed with saturated saline solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified through partitioning thin-layer chromatography (chloroform:methanol=10:1) to obtain the entitled compound (50 mg, 87%).
Quantity
0.022 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Name
zinc chloride sodium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.